molecular formula C13H21N3 B1491645 1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098089-69-9

1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1491645
CAS RN: 2098089-69-9
M. Wt: 219.33 g/mol
InChI Key: XHKMPRASTPDPCV-UHFFFAOYSA-N
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Description

“1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a compound that belongs to the class of organic compounds known as indanes . These are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Facile Synthesis Techniques and Heterocyclic Compound Development

Researchers have developed facile synthesis techniques for creating polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, incorporating catalytic amounts of piperidine. These methods enable the formation of novel monocyclic pyridines, benzothiazole, and benzimidazole-fused pyridines, as well as pyrazolo[5,4-b]pyridines in one-pot reactions, highlighting the versatility of piperidine in facilitating complex chemical transformations (Latif, Rady, & Döupp, 2003).

Potential Antibacterial Applications

Studies on the cyclization reactions of specific tetrahydropyridine derivatives in the presence of piperidine have led to the formation of a variety of heterocyclic compounds. Some synthesized compounds have demonstrated weak antibacterial activity, suggesting the potential for developing novel antimicrobial agents using these chemical frameworks (Anusevičius et al., 2014).

Synthesis of Diamino-Substituted Pyranopyridothienopyrimidines

Ethyl 1-amino derivatives containing the piperidin-1-yl group have been reacted with benzoyl isothiocyanate to yield thioureido derivatives, which then undergo cyclization to produce pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-c]isoquinolines. This synthesis pathway indicates the role of the piperidinyl substituent in generating complex heterocyclic structures with potential biological activities (Paronikyan et al., 2016).

Antimicrobial Activity of Pyrazolyl Thiazolidinediones

The synthesis of pyrazolyl-2,4-thiazolidinediones through Knoevenagel condensation, using piperidine as a catalyst, has led to the creation of compounds with notable antifungal activity and effectiveness against Gram-positive bacteria. These findings underscore the potential of these heterocyclic compounds in antimicrobial drug development (Aneja et al., 2011).

Design and Synthesis of GyrB Inhibitors

The design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB have shown promising activity, with some compounds demonstrating significant inhibitory effects. This research highlights the potential of utilizing piperidine-containing compounds for the development of novel antituberculosis agents (Jeankumar et al., 2013).

Future Directions

Piperidines, which are part of the structure of “1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-ethyl-3-piperidin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16-12-5-3-4-11(12)13(15-16)10-6-8-14-9-7-10/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMPRASTPDPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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